
(10R)-2-Oxononadecan-10-YL naphthalene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(10R)-2-Oxononadecan-10-YL naphthalene-2-carboxylate is a complex organic compound that combines a long-chain fatty acid derivative with a naphthalene carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (10R)-2-Oxononadecan-10-YL naphthalene-2-carboxylate typically involves esterification reactions. One common method is the reaction between (10R)-2-oxononadecanoic acid and naphthalene-2-carboxylic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(10R)-2-Oxononadecan-10-YL naphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives.
Applications De Recherche Scientifique
(10R)-2-Oxononadecan-10-YL naphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (10R)-2-Oxononadecan-10-YL naphthalene-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active components, which then interact with cellular pathways. The naphthalene moiety may intercalate with DNA, affecting gene expression and cellular functions. Additionally, the long-chain fatty acid derivative can integrate into cell membranes, altering membrane fluidity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(10R)-2-Oxononadecan-10-YL benzoate: Similar structure but with a benzoate ester instead of a naphthalene carboxylate.
(10R)-2-Oxononadecan-10-YL phenylacetate: Contains a phenylacetate ester group.
(10R)-2-Oxononadecan-10-YL salicylate: Features a salicylate ester group.
Uniqueness
(10R)-2-Oxononadecan-10-YL naphthalene-2-carboxylate is unique due to the presence of the naphthalene moiety, which imparts distinct chemical and biological properties. The naphthalene ring system can engage in π-π interactions and has a higher degree of aromaticity compared to other similar compounds, making it particularly useful in applications requiring strong molecular interactions.
Propriétés
Numéro CAS |
854018-85-2 |
|---|---|
Formule moléculaire |
C30H44O3 |
Poids moléculaire |
452.7 g/mol |
Nom IUPAC |
[(10R)-2-oxononadecan-10-yl] naphthalene-2-carboxylate |
InChI |
InChI=1S/C30H44O3/c1-3-4-5-6-7-10-13-20-29(21-14-11-8-9-12-17-25(2)31)33-30(32)28-23-22-26-18-15-16-19-27(26)24-28/h15-16,18-19,22-24,29H,3-14,17,20-21H2,1-2H3/t29-/m1/s1 |
Clé InChI |
IFVNVFQJWVCNJO-GDLZYMKVSA-N |
SMILES isomérique |
CCCCCCCCC[C@H](CCCCCCCC(=O)C)OC(=O)C1=CC2=CC=CC=C2C=C1 |
SMILES canonique |
CCCCCCCCCC(CCCCCCCC(=O)C)OC(=O)C1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


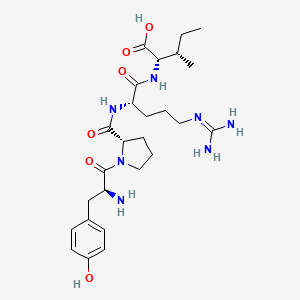
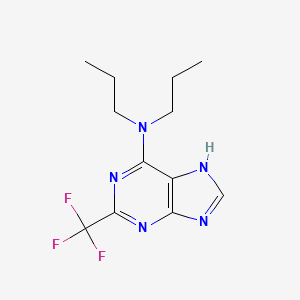
![Methanone, (3-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl-](/img/structure/B14203192.png)
![[(1,5-Dimethyl-2,3-diphenyl-1H-indol-6-yl)methylidene]propanedinitrile](/img/structure/B14203196.png)
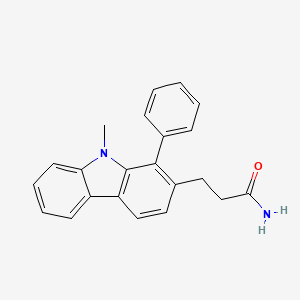
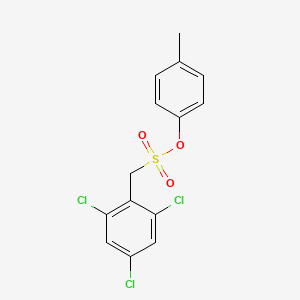

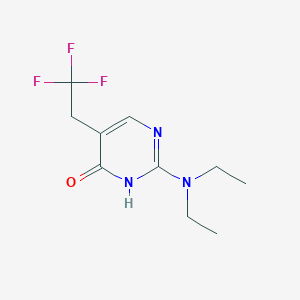
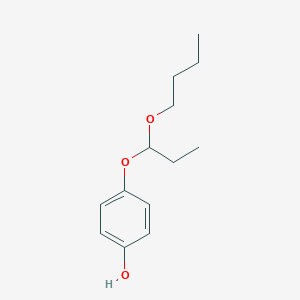
![Trimethoxy{4-[2-(tributylstannyl)ethyl]phenyl}silane](/img/structure/B14203212.png)

![Benzene, 1-bromo-2-[(1R)-1-(ethylthio)ethyl]-](/img/structure/B14203218.png)
![5-{2-[4-(Ethylsulfanyl)phenyl]ethenyl}benzene-1,3-diol](/img/structure/B14203234.png)

